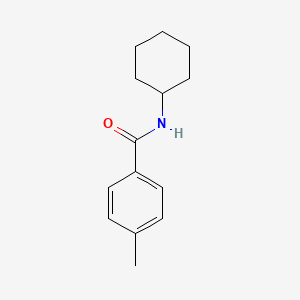

N-Cyclohexyl-4-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-cyclohexyl-4-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-11-7-9-12(10-8-11)14(16)15-13-5-3-2-4-6-13/h7-10,13H,2-6H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMKXRGAYXMSAAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40281477 | |

| Record name | N-Cyclohexyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53205-68-8 | |

| Record name | N-Cyclohexyl-4-methylbenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53205-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Cyclohexyl-4-methylbenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053205688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC21781 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21781 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Cyclohexyl-4-methylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40281477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathways for N Cyclohexyl 4 Methylbenzamide

Direct Amidation Protocols for N-Cyclohexyl-4-methylbenzamide Synthesis

Direct amidation represents the most straightforward and common approach for the synthesis of this compound. These methods focus on the efficient formation of the amide bond between a 4-methylbenzoic acid derivative and cyclohexylamine (B46788).

Amide Bond Formation via Carboxylic Acid Activation

The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically unfavorable process that requires high temperatures and results in the formation of water as a byproduct. To overcome this, 4-methylbenzoic acid is typically activated to a more reactive species that can readily undergo nucleophilic attack by cyclohexylamine under milder conditions.

A prevalent strategy involves the use of coupling reagents that convert the carboxylic acid's hydroxyl group into a better leaving group. Carbodiimides, such as Dicyclohexylcarbodiimide (DCC) and Diisopropylcarbodiimide (DIC), are widely used for this purpose. luxembourg-bio.com The reaction proceeds through the formation of an O-acylisourea intermediate, which is highly reactive towards amines. To minimize side reactions and reduce the risk of epimerization if chiral centers were present, additives like 1-Hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) are often included. luxembourg-bio.com

Phosphonium salt-based reagents, such as Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP), and uronium/aminium salt reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are also highly effective coupling agents that generate activated esters in situ. peptide.comluxembourg-bio.com Another approach involves the in situ generation of phosphonium salts from reagents like triphenylphosphine and N-chlorophthalimide, which then activate the carboxylic acid for amidation. nih.gov

Table 1: Representative Coupling Reagents for Amide Synthesis

| Coupling Reagent Class | Example Reagent(s) | Typical Additive | Byproduct Characteristics |

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Urea derivative (often requires removal) |

| Phosphonium Salts | PyBOP, PyAOP | - | Phosphine oxide |

| Aminium/Uronium Salts | HATU, HBTU, TBTU | Base (e.g., DIPEA) | Tetramethylurea |

Coupling Reactions Involving Amine and Acylating Agents

A highly efficient and classical method for forming the amide bond is the reaction between cyclohexylamine and a reactive derivative of 4-methylbenzoic acid, most commonly 4-methylbenzoyl chloride. nih.gov This acylating agent is readily prepared from 4-methylbenzoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

The reaction, known as the Schotten-Baumann reaction when performed in the presence of a base, is typically rapid and high-yielding. Cyclohexylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. The reaction releases hydrochloric acid (HCl), which is neutralized by an added base, such as pyridine (B92270), triethylamine, or an aqueous solution of sodium hydroxide, to drive the reaction to completion and prevent the protonation of the cyclohexylamine starting material.

Reaction Scheme: 4-Methylbenzoyl chloride + Cyclohexylamine → this compound + HCl

This method is broadly applicable and tolerant of a wide range of functional groups, making it a robust choice for the synthesis of this compound.

Palladium-Catalyzed Aminocarbonylation Approaches

Palladium-catalyzed aminocarbonylation provides a convergent route to amides by combining an aryl halide, an amine, and carbon monoxide (CO) in a single step. To synthesize this compound via this method, an aryl halide such as 4-iodotoluene (B166478) or 4-bromotoluene would be reacted with cyclohexylamine and CO in the presence of a palladium catalyst.

The catalytic cycle typically involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the insertion of carbon monoxide into the aryl-palladium bond to form a palladated acyl complex. Subsequent reductive elimination after reaction with the amine releases the amide product and regenerates the Pd(0) catalyst. The choice of ligands, bases, and solvents is crucial for achieving high yields and selectivity. nih.govnih.gov

Table 2: Conditions for Palladium-Catalyzed Aminocarbonylation

| Component | Example | Role |

| Aryl Halide | 4-Iodotoluene, 4-Bromotoluene | Source of the 4-methylbenzoyl group |

| Amine | Cyclohexylamine | N-nucleophile |

| Carbon Monoxide | CO gas or CO-releasing molecule | Carbonyl source |

| Palladium Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Catalyst for C-N and C-C bond formation |

| Ligand | PPh₃, Xantphos | Stabilizes the palladium complex |

| Base | Et₃N, DBU, Cs₂CO₃ | Neutralizes HX formed during the reaction |

This methodology is particularly useful for introducing isotopically labeled carbon into the carbonyl group by using ¹³CO or ¹⁴CO.

Indirect Synthetic Routes to this compound

Indirect routes involve the synthesis of an intermediate compound that is then converted to this compound in a subsequent step. These methods are generally less direct but can be useful in specific synthetic contexts.

Transamidation Reactions

Transamidation is the conversion of one amide into another by reaction with an amine. This process can be challenging due to the high kinetic stability of the amide bond. nih.gov For the synthesis of this compound, a potential transamidation route would involve reacting a primary amide, such as 4-methylbenzamide, or a different secondary or tertiary amide, with cyclohexylamine.

These reactions often require harsh conditions or the use of catalysts to proceed efficiently. organic-chemistry.org Recent advancements have focused on metal-catalyzed (e.g., using iron or nickel salts) or metal-free protocols that may involve the activation of the starting amide to facilitate the nucleophilic attack by the incoming amine. nih.govmdpi.com For instance, secondary amides can be activated by N-functionalization, which weakens the amidic resonance and makes the carbonyl group more susceptible to nucleophilic attack. acs.org However, due to the challenges associated with cleaving the stable C-N bond, transamidation is a less common approach for the synthesis of a relatively simple amide like this compound compared to direct amidation methods.

N-Alkylation and Acylation Strategies

Indirect synthesis can also be approached through N-alkylation or N-acylation strategies.

N-Alkylation of a Precursor Amide: One could, in principle, synthesize this compound by the N-alkylation of 4-methylbenzamide with a cyclohexyl halide (e.g., cyclohexyl bromide or iodide). Amides are weak nucleophiles, so this reaction typically requires a strong base (like sodium hydride) to deprotonate the amide nitrogen, forming a more nucleophilic amidate anion. mdpi.com Phase-transfer catalysis has also been employed to facilitate such alkylations under milder conditions. mdpi.com

N-Acylation of a Precursor Amine: A less common indirect route would be the acylation of a precursor secondary amine. For example, if one were to start with N-cyclohexylamine, it could be acylated with 4-methylbenzoyl chloride or another activated form of 4-methylbenzoic acid to yield the final product. However, this is conceptually similar to the direct coupling methods described in section 2.1.2.

These indirect strategies are generally more circuitous than direct amidation for this specific target molecule but highlight the versatility of synthetic approaches to amide bond formation.

Multi-Component Reactions (e.g., Ugi-type reactions)

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single operation to form a product that incorporates substantial portions of all starting materials. tcichemicals.com Among these, the Ugi four-component reaction (Ugi-4CR) is a cornerstone for the synthesis of α-acetamido carboxamide derivatives and is particularly relevant for producing complex structures like this compound. tcichemicals.comnih.gov

The classical Ugi-4CR involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide. nih.gov For the synthesis of this compound, the reactants would be cyclohexylamine, p-tolualdehyde, a suitable carboxylic acid, and an isocyanide, followed by subsequent transformations. A more direct, though modified, Ugi-type synthesis could involve 4-methylbenzoic acid, cyclohexylamine, an aldehyde, and cyclohexyl isocyanide. researchgate.net

The reaction mechanism initiates with the formation of an imine from the amine and the carbonyl compound. nih.gov This is followed by the nucleophilic addition of the isocyanide to the imine, which generates a highly reactive nitrilium intermediate. nih.gov This intermediate is then trapped by the carboxylate anion of the carboxylic acid. A subsequent intramolecular Mumm rearrangement yields the final bis-amide product. nih.gov The versatility of the Ugi reaction allows for the creation of diverse molecular scaffolds by simply varying the starting components. nih.gov For instance, researchers have successfully synthesized various N-cyclohexyl arylacetamide derivatives using the Ugi four-component approach. researchgate.net

Table 1: Representative Ugi Four-Component Reaction for Amide Synthesis

| Component | Example Reactant for this compound Synthesis | Role in Reaction |

| Amine | Cyclohexylamine | Forms imine with aldehyde |

| Carbonyl | p-Tolualdehyde | Provides the carbon backbone |

| Carboxylic Acid | 4-Methylbenzoic Acid | Traps the nitrilium intermediate |

| Isocyanide | Cyclohexyl isocyanide | Adds to the imine to form nitrilium intermediate |

Stereoselective and Diastereoselective Synthesis Considerations

The synthesis of this compound itself does not inherently involve the creation of a stereocenter at the amide bond. However, if the cyclohexyl or methylbenzoyl moieties were to contain chiral centers, or if the synthetic pathway involved chiral intermediates, stereoselective control would become a critical consideration.

In the broader context of amide synthesis, particularly for complex molecules like pharmaceuticals, controlling stereochemistry is paramount. For instance, in metalloradical-catalyzed C-H amination reactions, the use of chiral catalysts can achieve high levels of enantioselectivity. Cobalt(II) complexes supported by D2-symmetric chiral amidoporphyrin ligands have been shown to be effective for the enantioselective intramolecular amination of C(sp3)-H bonds, producing chiral heterocyclic sulfamides in high yields and with excellent enantioselectivities. nih.gov This approach relies on a stepwise radical pathway where the chiral catalyst environment dictates the stereochemical outcome of the C-N bond formation. nih.gov While not directly applied to this compound, these principles demonstrate the potential for achieving stereocontrol in related C-N bond-forming reactions.

Mechanistic Investigations of this compound Formation

Understanding the underlying mechanisms of amide bond formation is crucial for optimizing reaction conditions and extending the scope of synthetic methodologies.

Anionic Intermediates in Amide Synthesis

A fundamental and widely employed method for synthesizing amides involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride (B1165640). fishersci.co.ukmasterorganicchemistry.com This process, known as nucleophilic acyl substitution, proceeds through anionic intermediates.

The mechanism begins with the nucleophilic attack of the amine (e.g., cyclohexylamine) on the electrophilic carbonyl carbon of the activated carboxylic acid (e.g., 4-methylbenzoyl chloride). This attack forms a tetrahedral alkoxide intermediate, which is anionic. libretexts.org The stability of this intermediate is key to the reaction's progress. Subsequently, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the leaving group (e.g., chloride). masterorganicchemistry.com A final deprotonation step, often facilitated by a base or another molecule of the amine, yields the neutral amide product. fishersci.co.uklibretexts.org This pathway highlights the central role of the anionic tetrahedral intermediate in the formation of the amide bond.

Radical Processes in C(sp3)-H/N-H Coupling

Recent advancements in synthetic chemistry have introduced radical-based methods for C-N bond formation, offering alternatives to traditional ionic pathways. nih.govresearchgate.net These methods can enable the direct coupling of C(sp3)-H and N-H bonds. researchgate.net

One such strategy involves the generation of an N-centered radical from an amide N-H bond, which can then participate in subsequent reactions. researchgate.net For instance, under visible light irradiation, amidyl radicals can be generated, which can then trigger a 1,5-hydrogen atom transfer (1,5-HAT) to form a carbon-centered alkyl radical. researchgate.net This alkyl radical can then couple with another species to form a new bond. While direct coupling of an N-H group of an amine with a C(sp3)-H bond is challenging due to the high bond dissociation energy of N-H bonds, strategies using photoredox or metalloradical catalysis are emerging. nih.govresearchgate.net These processes involve the generation of open-shell radical intermediates that can overcome the high activation barriers associated with direct C-H functionalization. nih.govresearchgate.net Such radical relay mechanisms provide a powerful platform for C(sp3)-H functionalization and cross-coupling reactions. researchgate.net

Catalytic Cycle Analysis in Metal-Mediated Syntheses

Transition-metal catalysis has revolutionized amide synthesis by providing milder and more efficient routes. mdpi.commdpi.com A proposed catalytic cycle for a ruthenium-catalyzed amide synthesis from a carboxylic acid and an amine using an alkyne as a coupling reagent illustrates the intricate steps involved. nih.gov

The cycle begins with the coordination of the carboxylate and the alkyne to the ruthenium catalyst. This is followed by the addition of the carboxylate to the alkyne, forming a vinyl ester intermediate. nih.gov This intermediate is then released from the catalyst. In the subsequent step, the vinyl ester acts as an acylating agent for the amine, undergoing aminolysis to yield the desired amide and a carbonyl byproduct. nih.gov The catalyst is regenerated and can then participate in a new cycle. Palladium-catalyzed cross-coupling reactions are also extensively used to form C-C and C-N bonds, although they typically require pre-functionalized starting materials. mdpi.comucl.ac.uk The catalytic cycle in these reactions generally involves oxidative addition, transmetalation (for C-C coupling) or ligand exchange, and reductive elimination steps.

Table 2: Proposed Steps in a Ruthenium-Catalyzed Amidation Cycle nih.gov

| Step | Description | Intermediates |

| 1. Coordination | Carboxylate and alkyne coordinate to the Ru catalyst. | Ru-carboxylate-alkyne complex |

| 2. Addition | Intramolecular addition of the carboxylate to the alkyne. | Ru-vinylidene species |

| 3. Protonolysis/Release | Release of the enol ester intermediate. | Enol ester, regenerated Ru catalyst |

| 4. Aminolysis | The amine attacks the enol ester. | Tetrahedral intermediate |

| 5. Product Formation | Formation of the amide and a carbonyl byproduct. | Amide, carbonyl compound |

Solvent and Additive Effects on Reaction Efficiency and Selectivity

The choice of solvent and the use of additives can profoundly influence the outcome of amide synthesis. Solvents can affect reaction rates and selectivity by solvating reactants, intermediates, and transition states. In amide synthesis using carbodiimides like DCC, apolar solvents such as dichloromethane (DCM) are often preferred for the formation of the highly reactive O-acylisourea intermediate. fishersci.co.uk However, many polar aprotic solvents can also be used.

The effect of solvent polarity on chemical shifts in NMR spectroscopy has been studied, indicating that solvent-solute interactions can be significant. For instance, marked changes in chemical shifts are observed when transitioning from high-polarity solvents (like DMSO-d6) to low-polarity solvents (like CDCl3). In the context of reaction efficiency, studies on N-sulfonylation have shown that solvent choice significantly impacts product yield under various conditions, with moderate yields obtained in THF. researchgate.net

Additives are also crucial, especially in peptide coupling. To suppress side reactions and prevent racemization of the O-acylisourea intermediate formed during carbodiimide-mediated couplings, additives like 1-hydroxy-benzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) are commonly used. fishersci.co.uk These additives react with the O-acylisourea to form an activated ester that is less prone to racemization but still sufficiently reactive for efficient amide bond formation. fishersci.co.uk

Advanced Spectroscopic and Diffraction Based Structural Elucidation of N Cyclohexyl 4 Methylbenzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for detailing the structure of N-Cyclohexyl-4-methylbenzamide, providing insights into its proton and carbon environments, as well as their connectivity and spatial arrangement.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of this compound, typically recorded in a solvent like deuterochloroform (CDCl₃), displays characteristic signals corresponding to the different types of protons present in the molecule. rsc.orgrsc.org

The aromatic protons on the 4-methylbenzoyl group appear as distinct multiplets in the downfield region of the spectrum. Specifically, the two protons ortho to the carbonyl group are observed as a doublet at approximately 7.66 ppm, while the two protons meta to the carbonyl group appear as a multiplet around 7.18-7.22 ppm. rsc.org A sharp singlet corresponding to the methyl (CH₃) group protons on the benzene (B151609) ring is found at about 2.31 ppm. rsc.org

The cyclohexyl ring protons produce a series of signals in the upfield region. The proton attached to the nitrogen atom (CH-N) appears as a multiplet in the range of 3.84–3.97 ppm. rsc.org The remaining methylene (B1212753) (CH₂) protons of the cyclohexyl ring resonate as complex multiplets between approximately 1.16 and 1.95 ppm. rsc.org The amide proton (N-H) gives rise to a broad singlet around 5.93 ppm. rsc.org

Table 1: ¹H NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 7.66 | d | 2H | Ar-H (ortho to C=O) |

| 7.18-7.22 | m | 2H | Ar-H (meta to C=O) |

| 5.93 | s | 1H | NH |

| 3.84-3.97 | m | 1H | CH-N (cyclohexyl) |

| 2.31 | s | 3H | Ar-CH₃ |

| 1.16-1.95 | m | 10H | Cyclohexyl CH₂ |

Data sourced from studies conducted in CDCl₃ at 400 MHz. rsc.orgrsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound.

The carbonyl carbon (C=O) of the amide group is characteristically found downfield at approximately 166.59 ppm. rsc.org The aromatic carbons of the 4-methylbenzoyl moiety show distinct signals: the quaternary carbon attached to the methyl group resonates at around 141.57 ppm, the carbon attached to the carbonyl group appears at about 132.26 ppm, and the other aromatic carbons are observed at approximately 129.14 ppm and 126.84 ppm. rsc.org The methyl carbon (Ar-CH₃) gives a signal at about 21.41 ppm. rsc.org

For the cyclohexyl group, the carbon atom bonded to the nitrogen (CH-N) is observed at 48.60 ppm. rsc.org The other methylene carbons of the cyclohexyl ring appear at 33.27, 25.61, and 24.94 ppm. rsc.org

Table 2: ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) in ppm | Assignment |

|---|---|

| 166.59 | C=O (amide) |

| 141.57 | Ar-C (para to C=O) |

| 132.26 | Ar-C (ipso to C=O) |

| 129.14 | Ar-CH (meta to C=O) |

| 126.84 | Ar-CH (ortho to C=O) |

| 48.60 | CH-N (cyclohexyl) |

| 33.27 | Cyclohexyl CH₂ |

| 25.61 | Cyclohexyl CH₂ |

| 24.94 | Cyclohexyl CH₂ |

| 21.41 | Ar-CH₃ |

Data sourced from studies conducted in CDCl₃ at 101 MHz. rsc.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

Two-dimensional (2D) NMR experiments are crucial for the unambiguous assignment of all proton and carbon signals and for elucidating the connectivity within the molecule.

COSY (Correlation Spectroscopy) would establish the coupling relationships between adjacent protons. For instance, it would show correlations between the ortho and meta protons on the aromatic ring and among the various protons of the cyclohexyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum. researchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. This can be used to confirm stereochemical details and the through-space relationships between different parts of the molecule. researchgate.net

Conformational Analysis via NMR

NMR spectroscopy can also be used to investigate the conformational preferences of this compound. The conformation of the amide bond and the orientation of the cyclohexyl and 4-methylbenzoyl groups can be inferred from coupling constants and NOE data. Computational studies suggest that for related arylcyclopropane structures, the presence of ortho substituents on the benzene ring can significantly influence the preferred conformation, forcing a perpendicular arrangement to avoid steric hindrance. epfl.ch While this compound lacks these ortho groups, a bisected conformation is generally expected to be of lower energy. epfl.ch

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is instrumental in identifying the key functional groups present in this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its main functional groups.

A strong absorption band is typically observed in the region of 1650-1800 cm⁻¹ which is characteristic of the C=O (carbonyl) stretching vibration of the amide group. core.ac.uk The N-H stretching vibration of the secondary amide appears in the range of 3200-3600 cm⁻¹. core.ac.uk The C-H stretching vibrations of the aromatic and aliphatic (cyclohexyl and methyl) parts of the molecule are expected in the 2850-3000 cm⁻¹ region. libretexts.org Furthermore, C=C stretching vibrations from the aromatic ring typically appear around 1610 cm⁻¹. libretexts.org

Table 3: Key IR Absorption Frequencies for this compound

| Frequency Range (cm⁻¹) | Functional Group | Vibration Type |

|---|---|---|

| 3200-3600 | N-H | Stretch |

| 2850-3000 | C-H (aliphatic/aromatic) | Stretch |

| 1650-1800 | C=O (amide) | Stretch |

| ~1610 | C=C (aromatic) | Stretch |

Data based on typical ranges for the specified functional groups. core.ac.uklibretexts.org

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Raman Spectroscopy Applications

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about the molecular vibrations of a sample. avantierinc.com This process yields a unique spectral fingerprint, which is highly characteristic of a substance's chemical composition and molecular structure. avantierinc.com For this compound, a Raman spectrum is available in spectral databases. nih.gov

The applications of Raman spectroscopy for this compound are manifold. It is a powerful tool for material characterization and can be used for the qualitative identification of the compound, serving as a rapid method for raw material verification and quality control. horiba.com Furthermore, the technique can be employed to assess the purity of a sample, detect potential contaminants, and analyze its crystalline structure and any polymorphic forms. horiba.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a crucial technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. The molecular weight of this compound has been calculated to be approximately 217.31 g/mol . nih.govechemi.comsigmaaldrich.com The exact mass is computed as 217.146664230 Da. nih.gov

Under electron impact ionization in a Gas Chromatography-Mass Spectrometry (GC-MS) system, the molecule fragments in a predictable manner. The fragmentation of amides typically involves cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, a key fragmentation is the cleavage of the bond between the amide group and the cyclohexane (B81311) ring. researchgate.net Analysis from the NIST Mass Spectrometry Data Center shows several prominent peaks. nih.gov The fragment corresponding to the 4-methylbenzoyl cation ([CH₃C₆H₄CO]⁺) results in a significant peak at m/z 119. Other major fragments are observed at m/z 136 and 109. nih.gov

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₉NO | nih.govechemi.comontosight.ai |

| Molecular Weight | 217.31 g/mol | nih.govechemi.comsigmaaldrich.com |

| Major Mass-to-Charge (m/z) Peaks | 119, 136, 109 | nih.gov |

X-ray Diffraction (XRD) Crystallography

The process of single-crystal XRD involves irradiating a high-quality crystal with a focused X-ray beam. mpg.de The resulting diffraction pattern is collected and analyzed to build a three-dimensional map of the electron density within the crystal. ucibio.pt From this map, the exact position of each atom in the molecule can be determined, providing a complete picture of the solid-state structure. researchgate.net This method is essential for confirming the molecular structure and understanding intermolecular interactions, such as hydrogen bonding, that dictate the crystal packing.

The structural data obtained from XRD allows for a detailed analysis of all geometric parameters. In related benzamide (B126) structures, bond lengths and angles fall within normal ranges. researchgate.net The amide C–N bond, for instance, typically exhibits partial double bond character due to resonance, resulting in a shorter bond length than a typical C-N single bond. The dihedral angle between the plane of the amide group and the aromatic ring is another important parameter, which is often small, indicating a nearly planar arrangement that facilitates π-electron conjugation. researchgate.net

| Parameter | Typical Value | Structural Feature |

|---|---|---|

| Amide C=O Bond Length | ~1.21 Å | Carbonyl double bond. up.ac.za |

| Amide C-N Bond Length | ~1.33 Å | Partial double bond character. |

| Benzene Ring C-C Bond Lengths | ~1.39 Å | Aromatic character. |

| Amide-Benzene Dihedral Angle | ~3-11° | Indicates degree of planarity. researchgate.net |

In the solid state, this compound is expected to adopt a specific low-energy conformation. Analysis of analogous structures shows that the cyclohexyl ring consistently adopts a stable 'chair' conformation to minimize steric strain. nih.gov The amide group (–CO–NH–) itself is characteristically planar. This planarity arises from the delocalization of the nitrogen lone pair into the carbonyl group. The orientation of this planar amide group relative to the 4-methylphenyl ring is a key conformational feature, and as noted, it tends to be nearly coplanar to maximize electronic conjugation. researchgate.net

Computational and Theoretical Investigations of N Cyclohexyl 4 Methylbenzamide

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become instrumental in elucidating the molecular properties of N-Cyclohexyl-4-methylbenzamide. These computational methods provide a theoretical framework for understanding its geometry, electronic characteristics, and spectroscopic behavior.

Geometry Optimization and Electronic Structure Analysis

The electronic structure of this compound is influenced by its constituent functional groups. The methyl group at the para-position of the benzene (B151609) ring is an electron-donating group, which can affect the electron density of the aromatic system. This, in turn, can influence the molecule's reactivity and intermolecular interactions.

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, IR frequencies)

Computational methods are also employed to predict spectroscopic data, which can then be compared with experimental results for structural validation.

NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For similar benzamide (B126) structures, characteristic signals for the cyclohexyl protons are expected to appear in the range of δ ~1.0–2.5 ppm. The aromatic protons would likely be observed between δ ~6.5–7.5 ppm.

IR Spectroscopy: Infrared (IR) spectroscopy is useful for identifying functional groups. Theoretical frequency calculations can predict the vibrational modes of this compound. Key predicted frequencies would include the N-H stretch, typically around 3323 cm⁻¹, and the C=O (amide) stretch, expected near 1643 cm⁻¹. rsc.org These predicted values can be correlated with experimental data obtained from techniques like KBr wafer FTIR spectroscopy. rsc.orgnih.gov

| Predicted Spectroscopic Data for this compound | |

| Spectroscopic Technique | Predicted Parameter |

| 1H NMR | Cyclohexyl Protons |

| Aromatic Protons | |

| IR Spectroscopy | N-H Stretch |

| C=O (Amide) Stretch |

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape and flexibility. Conformational analysis of this compound explores the different spatial arrangements of its atoms and the energy associated with them.

Energy Minimization and Conformational Isomerism

Energy minimization calculations are performed to identify the most stable conformers of this compound. These calculations explore the potential energy surface of the molecule, identifying low-energy conformations. The cyclohexyl ring typically exists in a stable chair conformation. The relative orientation of the cyclohexyl and the 4-methylbenzoyl groups, arising from rotation around the C-N and C-Aryl bonds, gives rise to different conformational isomers. Computational studies can quantify the energy differences between these isomers, predicting their relative populations at equilibrium.

Molecular Dynamics Simulations

While specific molecular dynamics (MD) simulation studies focused solely on this compound are not extensively documented in the provided search results, the principles of this technique are widely applied to similar molecules to understand their dynamic behavior. nih.govunica.it MD simulations model the movement of atoms and molecules over time, providing insights into conformational changes, interactions with solvent molecules, and binding to biological targets.

For related benzamide derivatives, MD simulations have been used to:

Explore the binding modes with biological receptors. nih.gov

Simulate solvation effects and stability in different solvents.

Assess the conformational flexibility and dominant interactions within the molecule and with its environment. unica.it

These simulations typically involve setting up a system with the molecule of interest, often in a solvent box, and then solving Newton's equations of motion for all atoms. The resulting trajectory provides a detailed picture of the molecule's dynamic nature.

Investigation of Molecular Flexibility and Dynamics in Solution

While dedicated molecular dynamics simulations for this compound in solution are not extensively documented in the reviewed literature, significant insights into its molecular flexibility can be inferred from computational studies and experimental data of structurally related compounds. The primary sources of flexibility in this molecule are the rotational freedom around the amide bond and the conformational dynamics of the cyclohexyl ring.

The relative orientation of the benzamide and cyclohexyl groups is defined by the dihedral angle between the aromatic ring and the plane of the cyclohexyl ring. In analogous structures, this dihedral angle has been calculated to be approximately 20°. For some benzamide derivatives, a nearly planar conformation between the amide group and the benzene ring is observed, which facilitates π-electron conjugation. The presence of the methyl group at the para position of the benzene ring is an electron-donating group which can influence the electron density of the aromatic system and potentially stabilize a more planar arrangement.

The flexibility of the molecule in solution will, therefore, be a dynamic equilibrium of these conformational states. The rotation around the C-N amide bond, coupled with the chair-boat interconversion of the cyclohexyl ring, will define the accessible conformational space of the molecule. The interplay of these motions governs the molecule's shape and its ability to interact with its environment.

Table 1: Inferred Conformational Parameters of this compound

| Molecular Feature | Predicted Conformation/Parameter | Basis of Inference |

| Cyclohexyl Ring | Predominantly chair conformation | Minimization of steric strain as seen in related structures. mdpi.com |

| Benzamide Group | Near planar with the aromatic ring | Enhanced π-electron conjugation. |

| Dihedral Angle (Aromatic-Cyclohexyl) | Approximately 20° | Calculations on similar molecular structures. |

Intermolecular Interactions and Hydrogen Bonding Analysis

The intermolecular interactions of this compound, particularly hydrogen bonding, are crucial for understanding its solid-state structure and its interactions in a biological context. The molecule possesses a hydrogen bond donor (the N-H group of the amide) and a hydrogen bond acceptor (the carbonyl oxygen, C=O). nih.gov

In the solid state, benzamide derivatives commonly form hydrogen-bonded dimers through N-H···O interactions. This is a recurring motif in the crystal packing of such compounds. For instance, the 4-chloro derivative of N-cyclohexylbenzamide forms these characteristic dimers. It is highly probable that this compound also exhibits similar dimeric structures in its crystalline form.

The presence of the methyl group on the phenyl ring can also influence intermolecular interactions through van der Waals forces and potential C-H···π interactions, although these are generally weaker than the primary N-H···O hydrogen bonds. The combination of these interactions dictates the packing of the molecules in the crystal lattice.

Table 2: Potential Hydrogen Bonding Interactions in this compound

| Interaction Type | Donor | Acceptor | Significance | Reference |

| Intermolecular Hydrogen Bond | N-H (amide) | C=O (carbonyl) | Formation of dimers and polymeric chains. | |

| Intramolecular Hydrogen Bond | N-H (amide) | C=O (carbonyl) | Stabilization of planar conformations. | |

| Other Potential Interactions | C-H | O, π-system | Contribution to crystal packing. |

Crystal Engineering and Supramolecular Assembly of N Cyclohexyl 4 Methylbenzamide

Solid-State Packing and Molecular Arrangements

In the solid state, molecules of N-Cyclohexyl-4-methylbenzamide are expected to arrange themselves in a highly ordered fashion to maximize stabilizing intermolecular interactions. Based on the crystal structure of N-Cyclohexylbenzamide, a key feature of the molecular packing is the formation of supramolecular chains through hydrogen bonding. researchgate.net In this arrangement, the amide groups of adjacent molecules interact, creating a head-to-tail linkage that extends throughout the crystal lattice.

The supramolecular chains formed by hydrogen bonds are further organized into layers. These layers are stabilized by weaker interactions, such as C-H···π interactions, where a hydrogen atom from a cyclohexyl or methyl group interacts with the electron cloud of a neighboring aromatic ring. nih.gov This layered arrangement is a common packing motif in benzamide (B126) derivatives. mdpi.com

Role of Intermolecular Hydrogen Bonding in Crystal Stability and Architecture

Intermolecular hydrogen bonds are the primary directional forces that dictate the supramolecular assembly of this compound, contributing significantly to the stability of its crystal lattice. The secondary amide group (-CONH-) in the molecule is an excellent hydrogen bond donor (the N-H group) and acceptor (the carbonyl C=O group).

| Interaction | Donor | Acceptor | Typical Motif | Significance |

| Hydrogen Bond | N-H | C=O | C(4) chains | Primary driver of supramolecular assembly and crystal stability |

| C-H···π | C-H (cyclohexyl, methyl) | Aromatic ring | - | Stabilizes the packing of supramolecular chains into layers |

Influence of Cyclohexyl Conformation on Supramolecular Patterns

The orientation of the cyclohexyl ring relative to the benzamide core affects how the molecules can approach each other and pack efficiently. The bulky and non-planar nature of the cyclohexyl group influences the steric environment around the hydrogen-bonding sites, potentially affecting the geometry of the supramolecular synthons. The specific arrangement of the cyclohexyl groups within the crystal lattice will be a result of a balance between maximizing hydrogen bonding and achieving efficient space-filling. The interplay between the rigid aromatic group and the flexible cyclohexyl substituent is a key factor in determining the final supramolecular pattern.

Co-crystallization and Host-Guest Chemistry (e.g., inclusion complexes)

While there are no specific reports of co-crystals or inclusion complexes involving this compound in the reviewed literature, its molecular structure suggests potential for such supramolecular assemblies. Co-crystallization is a technique in crystal engineering where two or more different molecules are brought together in a stoichiometric ratio within a single crystal lattice. nih.gov Amides are known to be excellent co-crystal formers due to their capacity for robust hydrogen bonding. semanticscholar.org

This compound, with its hydrogen bond donor and acceptor sites, could potentially form co-crystals with other molecules that have complementary functional groups, such as carboxylic acids. The formation of a reliable acid-amide supramolecular heterosynthon is a well-established strategy in co-crystal design. acs.org In such a co-crystal, the carboxylic acid of a co-former would likely form a hydrogen bond with the carbonyl oxygen of the benzamide.

Chemical Reactivity and Transformations of N Cyclohexyl 4 Methylbenzamide

Amide Functional Group Transformations

The amide bond is a robust functional group, yet it can be selectively transformed under specific reaction conditions. These transformations are fundamental in modifying the core structure of the molecule.

The reduction of the amide carbonyl group in N-Cyclohexyl-4-methylbenzamide can lead to the formation of either the corresponding secondary amine, N-(4-methylbenzyl)cyclohexanamine, or an aldimine intermediate. sci-hub.se The choice of reducing agent and catalyst system is crucial for controlling the selectivity of this transformation. sci-hub.se

A notable method involves the use of a triethylborane (B153662) and potassium tert-butoxide (BEt₃-KOtBu) catalyst system with a silane (B1218182) reducing agent. sci-hub.se This system has demonstrated high efficiency for the controlled hydrosilylation of secondary amides. sci-hub.se Specifically for N-cyclohexyl-substituted amides like this compound, this catalytic combination is particularly selective for partial reduction to the corresponding aldimine. sci-hub.se By tuning the reaction solvent from THF to n-pentane, the formation of the aldimine can be favored over the fully reduced amine. sci-hub.se In contrast, other systems may favor the complete reduction to the amine. sci-hub.se

Table 1: Reduction Reactions of this compound

| Product | Reagents | Catalyst System | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| N-(4-methylbenzylidene)cyclohexanamine (Aldimine) | Phenylsilane (PhSiH₃) | BEt₃-KOtBu | n-Pentane | >90% (for similar N-cyclohexyl amides) | sci-hub.se |

The amide bond of this compound can be cleaved through hydrolysis or undergo transamidation. Hydrolysis, typically under acidic or basic conditions, breaks the amide bond to yield 4-methylbenzoic acid and cyclohexylamine (B46788). smolecule.com

Transamidation is a process where the cyclohexylamino group is exchanged with a different amine. thieme-connect.comrsc.org This reaction can be performed under catalyst-free and metal-free conditions, often by activating the amide first. thieme-connect.com However, efficient methods have been developed for direct transamidation. For instance, a BF₃•OEt₂-mediated approach has been used for the transamidation of primary amides with amines like cyclohexylamine to produce this compound in high yield (92%). rsc.org Another protocol uses visible-light-promoted oxidative amidation of amines with pyrazole (B372694) to form N-acyl pyrazole intermediates, which then undergo transamidation to generate a range of amides, including this compound, in good yields. researchgate.net Glycine has also been reported as a simple, inexpensive catalyst for the transamidation of various amides with amines. rasayanjournal.co.in

Table 2: Transamidation to Synthesize this compound

| Reactants | Catalyst/Mediator | Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Methylbenzamide + Cyclohexylamine | BF₃•OEt₂ | Solvent-free | 92% | rsc.org |

| Amine (as acyl source) + Pyrazole, then Cyclohexylamine | Visible-light, Photoredox catalyst | Two-stage process | 70% | researchgate.net |

Reactions Involving the Cyclohexyl Moiety

While the amide and aromatic parts of the molecule are often the primary focus of reactivity studies, the cyclohexyl ring can also be functionalized. Such reactions introduce new chemical handles onto the aliphatic portion of the molecule. For example, related structures show that oxidation of the cyclohexane (B81311) ring can occur. The synthesis of N-(2-hydroxycyclohexyl)-4-methylbenzamide demonstrates that a hydroxyl group can be present on the cyclohexyl ring, indicating that pathways to such functionalized derivatives exist. These functionalizations can occur either by using a pre-functionalized cyclohexylamine in the initial synthesis or potentially through direct C-H oxidation of this compound, although the latter is often more challenging.

Reactions Involving the Aromatic Ring

The p-toluyl group of this compound is susceptible to electrophilic aromatic substitution (EAS). dalalinstitute.com The aromatic ring is activated by two groups: the para-methyl group (-CH₃) and the N-cyclohexylcarboxamido group (-CONH-C₆H₁₁). Both are ortho-, para-directing activators. dalalinstitute.com Since the para position relative to the amide is occupied by the methyl group, and the para position relative to the methyl group is occupied by the amide, electrophilic attack is directed to the ortho positions.

The directing effects of the two groups are as follows:

N-cyclohexylcarboxamido group : Directs incoming electrophiles to positions 2 and 6.

Methyl group : Directs incoming electrophiles to positions 3 and 5.

Table 3: Potential Electrophilic Aromatic Substitution Reactions

| Reaction Type | Reagents | Expected Major Product(s) | Reference |

|---|---|---|---|

| Bromination | Br₂, FeBr₃ | N-Cyclohexyl-3-bromo-4-methylbenzamide | vulcanchem.com |

Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution (SNAr) is a class of substitution reactions in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring and the nature of the leaving group.

For this compound, direct nucleophilic aromatic substitution on the benzene (B151609) ring is not a favorable reaction pathway. The ring itself lacks a sufficiently strong electron-withdrawing group positioned ortho or para to a good leaving group, which is a prerequisite for the addition-elimination mechanism of SNAr. The tolyl moiety is electron-rich due to the activating methyl group, making it inherently resistant to attack by nucleophiles.

However, the principles of SNAr can be observed in structurally related benzamides where the aromatic ring is suitably functionalized. The presence of good leaving groups, such as halogens, significantly alters the reactivity profile of the molecule, allowing for displacement by various nucleophiles. For instance, related chloro- and fluoro-substituted N-cyclohexylbenzamides are known to participate in such reactions. The chlorine atom on a benzamide (B126) ring can be substituted by nucleophiles under appropriate conditions. Similarly, fluorine atoms on related benzamide derivatives can be replaced through nucleophilic substitution reactions.

Table 1: Nucleophilic Aromatic Substitution in Related N-Cyclohexylbenzamides

| Starting Material | Reagent/Conditions | Product Type | Finding | Citation |

|---|---|---|---|---|

| 4-Chloro-N-cyclohexylbenzamide | Nucleophiles (e.g., sodium methoxide) | Substituted benzamide | The chlorine atom can be displaced by various nucleophiles. | |

| N-Cyclohexyl-2,3-difluoro-4-methylbenzamide | Nucleophiles (e.g., sodium methoxide) | Substituted benzamide | The fluorine atoms can be substituted with other functional groups. | |

| N-Cyclohexyl-4-hydroxybenzamide | Reagents like PBr₃ or SOCl₂ | 4-Halo-N-cyclohexylbenzamide | The hydroxyl group can be converted into a good leaving group and subsequently substituted. |

Oxidation Reactions

The structure of this compound offers specific sites susceptible to oxidation. The most notable is the benzylic methyl group attached to the aromatic ring. This group can be oxidized to a carboxylic acid using strong oxidizing agents. This reaction is a common transformation for alkylbenzenes in organic synthesis.

The oxidation of the para-methyl group on this compound would yield N-cyclohexyl-4-carboxybenzamide (also known as N-cyclohexylterephthalamic acid). This transformation converts the neutral tolyl group into an electron-withdrawing carboxyl group, significantly altering the electronic properties of the aromatic ring.

Common oxidizing agents employed for this type of benzylic oxidation include potassium permanganate (B83412) (KMnO₄) or chromium-based reagents like chromium trioxide (CrO₃) in acidic conditions. The reaction typically requires heating to proceed at a reasonable rate. The cyclohexyl ring is generally more resistant to oxidation under these conditions compared to the benzylic methyl group.

Table 2: Potential Oxidation Reaction of this compound

| Reaction | Reagent Examples | Potential Product | Research Context | Citation |

|---|---|---|---|---|

| Benzylic Oxidation | Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃) | N-Cyclohexyl-4-carboxybenzamide | Oxidation of alkyl side-chains on aromatic rings is a fundamental transformation. Related benzamides can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. |

Research on related benzamide compounds confirms the feasibility of such oxidative transformations. For example, 4-Chloro-N-cyclohexylbenzamide can be oxidized to form the corresponding carboxylic acid derivative. These findings support the prediction that the methyl group of this compound is the primary site for oxidation reactions.

Synthesis and Characterization of Structural Analogues and Derivatives of N Cyclohexyl 4 Methylbenzamide

Variations in the N-Substituent (e.g., N-alkyl, N-aryl, N-heterocyclyl)

A general and efficient method for the synthesis of N-substituted benzamides involves the peptide coupling of a benzoic acid with an appropriate amine in the presence of a coupling reagent like 1-hydroxybenzotriazole (B26582) (HOBt). cbijournal.com This method has been successfully employed to create a diverse library of N-aryl, N-alkyl, and N-heterocyclic benzamide (B126) derivatives from 4-methylbenzoic acid. cbijournal.com Another common synthetic route is the reaction of an acyl chloride, such as 4-chlorobenzoyl chloride, with a corresponding amine, like cyclohexylamine (B46788).

The choice of the N-alkyl group can significantly influence the outcome of subsequent reactions. For instance, a palladium-catalyzed ortho-arylation of N-alkylbenzamides followed by treatment with trifluoroacetic anhydride (B1165640) leads to different products depending on the N-alkyl substituent. nih.govscispace.com While ortho-arylated N-cyclohexylbenzamides are efficiently converted to benzonitriles, the corresponding N-propylbenzamides yield fluorenone derivatives. nih.govscispace.com This divergence is attributed to the stability of the carbocation formed during the reaction; the secondary cyclohexyl carbocation is more stable, facilitating dealkylation to the nitrile, whereas the primary propyl carbocation is less stable, leading to electrophilic aromatic substitution and fluorenone formation. nih.govscispace.com

The synthesis of N-aryl benzamides has also been extensively studied. These compounds can be prepared through the one-pot diazotization and cyclization of 2-aminobenzamides. rsc.org This process is effective for producing 1,2,3-benzotriazin-4(3H)-ones bearing a variety of N-aryl substituents, including both electron-rich and electron-deficient groups, as well as N-heterocyclic moieties. rsc.org

Furthermore, N-heterocyclic analogues have been synthesized and investigated. For example, a series of theophylline (B1681296) derivatives incorporating a benzamide moiety have been designed as potential inhibitors of the ATPase family AAA domain-containing protein 2 (ATAD2). nih.gov Additionally, the synthesis of N-heterocyclic analogues of betulinic acid derivatives has been explored for their antimicrobial properties. mdpi.com

Below is a table summarizing various N-substituents and the corresponding synthetic methods and key findings.

| N-Substituent Type | Example Substituent(s) | Synthetic Method(s) | Key Research Findings |

| N-Alkyl | N-propyl, N-cyclohexyl | Palladium-catalyzed ortho-arylation followed by reaction with (CF3CO)2O; Aminocarbonylation of aryl iodides. nih.govscispace.comresearchgate.net | The nature of the N-alkyl group directs the reaction pathway towards either benzonitrile (B105546) or fluorenone formation. nih.govscispace.com |

| N-Aryl | Various substituted phenyl groups | One-pot diazotisation and cyclisation of 2-aminobenzamides; Peptide coupling with HOBt. cbijournal.comrsc.org | The process is compatible with a wide range of electron-donating and electron-withdrawing substituents on the aryl ring. rsc.org |

| N-Heterocyclyl | Theophylline, Pyridine (B92270) | Multi-step synthesis involving amide coupling reactions; One-pot pyridine quaternization. nih.govmdpi.com | N-heterocyclic analogues have been investigated for various biological activities, including enzyme inhibition and antimicrobial effects. nih.govmdpi.com |

Modifications to the Aromatic Ring (e.g., different substituents, substitution patterns)

Altering the substituents and their positions on the aromatic ring of N-Cyclohexyl-4-methylbenzamide provides another avenue for creating a diverse range of analogues with tailored properties.

The synthesis of these modified compounds often starts from a correspondingly substituted benzoic acid or benzoyl chloride. For example, N-cyclohexyl-2,3-difluoro-4-methylbenzamide is typically synthesized by reacting 2,3-difluoro-4-methylbenzoic acid with cyclohexylamine, often using a dehydrating agent like thionyl chloride. Similarly, 4-chloro-N-cyclohexylbenzamide is prepared from 4-chlorobenzoyl chloride and cyclohexylamine. A series of N-methylbenzamide analogues with various substituents on the aromatic ring, such as nitro and fluoro groups, have been synthesized as potential neurokinin-2 receptor antagonists. nih.gov

The introduction of different functional groups onto the aromatic ring can significantly impact the molecule's biological activity and physicochemical properties. For instance, the presence of fluorine atoms can enhance a compound's binding affinity and selectivity for biological targets. In a study on ATAD2 inhibitors, the introduction of a methoxy (B1213986) group at the 4-position of the benzene (B151609) ring resulted in the most potent activity. nih.gov Conversely, increasing the size of the substituent at this position led to a significant decrease or complete loss of activity. nih.gov

The substitution pattern on the aromatic ring is also crucial. The synthesis of N-{4-[6-(substituted aryl)- nih.govCurrent time information in Bangalore, IN.triazolo[3,4-b] nih.govrsc.orgCurrent time information in Bangalore, IN.thiadiazol-3-yl]-phenyl}-benzenesulfonamides involves the reaction of a precursor with various substituted aromatic carboxylic acids, highlighting the accessibility of diverse substitution patterns. researchgate.net

The following table details some of the modifications made to the aromatic ring of N-cyclohexylbenzamide analogues.

| Substituent(s) | Position(s) | Synthetic Approach | Notable Observations |

| 2,3-difluoro, 4-methyl | 2, 3, 4 | Reaction of 2,3-difluoro-4-methylbenzoic acid with cyclohexylamine. | Fluorine substitution can enhance binding affinity to biological targets. |

| 4-chloro | 4 | Reaction of 4-chlorobenzoyl chloride with cyclohexylamine. | The chloro-substituted analogue has been used in crystal engineering studies. |

| 4-hydroxy | 4 | Reaction of 4-hydroxybenzoic acid with cyclohexylamine using a coupling agent. | The hydroxyl group introduces polarity and potential for hydrogen bonding. |

| 4-methoxy | 4 | Synthesis from 4-methoxybenzoic acid. | The methoxy group enhances lipophilicity compared to the hydroxyl analogue. |

| Nitro | 4 | Reaction of 4-nitrobenzoyl chloride with an amine. mdpi.com | The nitro group is a versatile functional group in drug design. mdpi.com |

| Methyl, Methoxy | 4 | Incorporated to mimic the "methyl" of the substrate acetyl group in enzyme inhibition studies. nih.gov | A 4-methoxy group showed the most potent activity in a series of ATAD2 inhibitors. nih.gov |

Alterations to the Amide Linkage or Benzamide Core

Modifications to the central amide linkage or the fundamental benzamide core structure represent a more profound structural alteration, leading to isosteres with potentially different chemical and biological properties.

While direct literature on the alteration of the amide linkage in this compound is sparse, general principles of medicinal chemistry suggest several possibilities. The amide bond can be replaced by other functional groups to create bioisosteres. For example, the synthesis of thioamides, where the carbonyl oxygen is replaced by a sulfur atom, is a common strategy. This can often be achieved by treating the corresponding amide with a thionating agent like Lawesson's reagent.

Another approach is the complete replacement of the benzamide core. For instance, research on ATAD2 inhibitors initially focused on secondary amides, but due to rigidity, they were replaced by more flexible primary amides. nih.gov Furthermore, the synthesis of 1,2,3-benzotriazin-4(3H)-ones from 2-aminobenzamides represents a significant alteration of the benzamide core, creating a heterocyclic ring system. rsc.org Similarly, 2-aminobenzenesulfonamides can be converted to N-substituted 1,2,3-benzothiatriazine-1,1(2H)-dioxides, which are sulfonamide analogues of the benzamide core. rsc.org

The development of rotaxanes based on azo- and hydrazodicarboxamide templates, where the amide functionality is part of a more complex, interlocked molecular architecture, showcases a highly sophisticated alteration of the basic amide structure. mdpi.com

The table below outlines potential and reported alterations to the amide linkage or benzamide core.

| Alteration Type | Resulting Structure | Synthetic Strategy | Potential Impact |

| Thioamide Formation | Thioamide analogue | Treatment of the amide with a thionating agent (e.g., Lawesson's reagent). | Altered electronic properties and hydrogen bonding capabilities. |

| Core Heterocycle Formation | 1,2,3-Benzotriazin-4(3H)-one | One-pot diazotisation and cyclisation of 2-aminobenzamides. rsc.org | Introduction of a rigid, heterocyclic core with different biological and physical properties. |

| Sulfonamide Analogue | 1,2,3-Benzothiatriazine-1,1(2H)-dioxide | Diazotisation and cyclisation of 2-aminobenzenesulfonamides. rsc.org | Replacement of the carbonyl group with a sulfonyl group, altering geometry and polarity. |

| Interlocked Architecture | Rotaxane | Template-directed synthesis involving macrocyclization around a thread-like molecule. mdpi.com | Creates a mechanically interlocked molecule with unique dynamic properties. |

Impact of Structural Changes on Molecular Conformation and Intermolecular Interactions

Structural modifications to this compound and its analogues have a profound impact on their three-dimensional shape (conformation) and how they interact with other molecules (intermolecular interactions). These factors are critical in determining the physical, chemical, and biological properties of the compounds.

The conformation of the N-substituent is a key determinant of molecular shape. The cyclohexyl group, with its chair and boat conformations, introduces significant steric bulk and lipophilicity. The orientation of this group relative to the benzamide plane can influence how the molecule fits into a binding pocket of an enzyme or receptor. The choice between a primary N-alkyl substituent like propyl and a secondary one like cyclohexyl can dramatically alter the reaction pathway, as seen in the formation of fluorenones versus benzonitriles, which is a direct consequence of conformational and electronic effects during the reaction intermediate stages. nih.govscispace.com

Substituents on the aromatic ring also influence conformation and intermolecular interactions. Electron-withdrawing groups like fluorine or chlorine can alter the electron density of the aromatic ring and the amide bond, potentially affecting bond lengths and angles. These substituents can also participate in specific intermolecular interactions, such as halogen bonding. A hydroxyl group at the para-position, for example, can act as both a hydrogen bond donor and acceptor, significantly influencing solubility and interactions with biological targets.

The amide linkage itself is a crucial site for intermolecular hydrogen bonding, with the amide N-H acting as a donor and the carbonyl oxygen as an acceptor. The rigidity of the amide bond contributes to a relatively planar conformation of the benzamide core. Altering this linkage, for instance, by creating a thioamide, would change the hydrogen bonding properties and the local geometry.

In the context of drug design, these interactions are paramount. For example, in the development of ATAD2 inhibitors, it was hypothesized that a hydrogen bond between the amide and the amino acid Asn1064 was crucial for affinity. nih.gov Similarly, in the case of a β2AR antagonist, hydrophobic interactions are formed between the cyclohexyl and phenyl rings of the ligand and hydrophobic residues of the receptor, while polar interactions stabilize the inactive state of the receptor. nih.gov

The table below summarizes the effects of structural changes on conformation and intermolecular interactions.

| Structural Modification | Impact on Conformation | Impact on Intermolecular Interactions |

| N-Alkyl vs. N-Aryl Substituent | Alters the steric bulk and flexibility of the N-substituent. | Influences hydrophobic interactions and the ability to form pi-stacking interactions (for N-aryl). |

| Primary vs. Secondary N-Alkyl Group | Affects the stability of reaction intermediates, leading to different product outcomes. nih.govscispace.com | Dictates the accessibility of the amide N-H for hydrogen bonding. |

| Aromatic Ring Substitution | Can introduce steric hindrance, affecting the rotation of the phenyl ring. | Introduces new sites for hydrogen bonding (e.g., -OH), halogen bonding (e.g., -Cl, -F), and alters the electronic character of the molecule. |

| Alteration of Amide Linkage | Changes the geometry and rigidity of the molecular core. | Modifies the hydrogen bonding capacity and dipole moment of the molecule. |

Potential Applications in Chemical Science

Role as a Synthetic Intermediate in Multi-step Organic Syntheses

The primary application of N-Cyclohexyl-4-methylbenzamide in chemical science is its role as a stable, crystalline intermediate for the synthesis of other molecules. Its amide functionality is amenable to various chemical transformations, most notably reduction.

Detailed research has shown that this compound can be efficiently reduced to its corresponding secondary amine, N-cyclohexyl(p-tolyl)methanamine. A catalytic system comprising triethylborane (B153662) (BEt3) and a base like sodium methoxide (B1231860) (NaOMe) has been successfully employed for this transformation using a silane (B1218182) reducing agent. sci-hub.se This reduction is a key step in multi-step syntheses where converting a robust amide group to a more reactive amine is desired. The reaction proceeds in high yield, demonstrating the compound's utility as a reliable precursor. sci-hub.se

Furthermore, the compound is often synthesized as a member of a larger library of benzamide (B126) derivatives in medicinal and organic chemistry research, indicating its availability as a building block for further, more complex molecular design. acs.orgrsc.org

Use in Catalyst Development and Ligand Design

In a review of current scientific literature, there is no significant evidence to suggest that this compound is directly used either as a catalyst or as a ligand in the development of catalytic systems. While related benzamide structures can be part of more complex ligand frameworks, the specific application of this compound in this capacity is not documented. Research in catalysis involving this molecule has focused on developing catalysts for its transformation (e.g., reduction) rather than using it as a component of the catalyst itself. sci-hub.se

Contributions to Materials Science

The potential contributions of this compound to materials science are rooted in the principles of crystal engineering and supramolecular chemistry. The core structure contains key functional groups capable of forming predictable non-covalent interactions. Specifically, the amide moiety possesses a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O).

Studies on structurally related N-cyclohexyl benzamides, such as 4-chloro-N-cyclohexylbenzamide, reveal a strong tendency to form hydrogen-bonded dimers through N-H···O interactions in the solid state. This self-association can lead to the formation of one-dimensional polymeric chains, which is a fundamental self-assembly process. Given the identical amide and cyclohexyl groups, it is highly probable that this compound engages in similar intermolecular hydrogen bonding to create ordered supramolecular architectures. These self-assembling properties are critical for the bottom-up design of novel organic materials.

Additionally, some literature points to the use of this compound in applications such as polymer additives, where its chemical stability and lipophilic nature, conferred by the cyclohexyl and methyl groups, would be advantageous.

Reference Standard in Analytical Chemistry Method Development

While this compound is not currently listed as a certified analytical standard by major suppliers, its properties make it an excellent candidate for use as a reference material in analytical method development. For a compound to serve as a standard, it must be stable, easily purified to a high degree, and have well-characterized spectroscopic data.

This compound meets these criteria. It is a stable, white solid with a melting point reported in the range of 153-162 °C. rsc.orgrsc.org More importantly, its spectroscopic properties have been thoroughly documented and are consistent across multiple studies. Detailed 1H and 13C Nuclear Magnetic Resonance (NMR) spectra are available, providing a clear fingerprint for its identification and purity assessment. acs.orgrsc.orgrsc.orgrsc.orgrsc.org

Therefore, it can serve as a valuable in-house or reference standard for the development and validation of analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and spectroscopic methods aimed at quantifying or identifying other related benzamide compounds.

Table 2: Chemical Compounds Mentioned in the Article

| Compound Name | Molecular Formula | Role/Context |

|---|---|---|

| This compound | C14H19NO | Primary subject of the article |

| N-cyclohexyl(p-tolyl)methanamine | C14H21N | Reduction product of the primary subject |

| 4-chloro-N-cyclohexylbenzamide | C13H16ClNO | Structurally related compound for materials science comparison |

| 4-hydroxy-N-cyclohexylbenzamide | C13H17NO2 | Structurally related compound for materials science comparison |

| Triethylborane | C6H15B | Component of catalyst system for reduction |

Future Research Directions and Open Questions

Exploration of Novel and Sustainable Synthetic Pathways

The traditional synthesis of amides, including N-Cyclohexyl-4-methylbenzamide, often involves methods that are not environmentally benign. Future research is increasingly focused on developing greener and more sustainable synthetic strategies.

Enzymatic Synthesis: Biocatalysis, particularly the use of enzymes like Candida antarctica lipase B (CALB), presents a promising eco-friendly alternative for amide bond formation. These enzymatic methods can operate under mild conditions and often exhibit high selectivity, reducing the need for extensive purification steps. The application of such enzymatic strategies to the synthesis of this compound could offer a more sustainable production route.

Photocatalysis with Covalent Organic Frameworks (COFs): Recent advancements have demonstrated the use of COF-based photocatalysts for the direct synthesis of amides from alcohols. This approach is activated by light under mild conditions and offers the advantage of catalyst recyclability. Investigating the applicability of this technology to the synthesis of this compound from 4-methylbenzyl alcohol and cyclohexylamine (B46788) could pave the way for a more sustainable manufacturing process.

Brønsted Acidic Ionic Liquids: The use of reusable Brønsted acidic ionic liquids as both catalyst and solvent for the direct amidation of carboxylic acids and amines is another sustainable approach. This method has shown broad substrate scope and potential for scalability. Its application to the reaction between 4-methylbenzoic acid and cyclohexylamine warrants investigation.

Electrosynthesis: Electrosynthesis is emerging as a powerful tool for green chemistry, enabling the synthesis of amides under mild and controlled conditions. Exploring the electrochemical coupling of 4-methylbenzoic acid or its derivatives with cyclohexylamine could lead to a novel and sustainable synthetic pathway for this compound.

A comparative overview of potential sustainable synthetic methods is presented in Table 1.

| Method | Catalyst/Mediator | Key Advantages | Potential for this compound Synthesis |

| Enzymatic Synthesis | Lipases (e.g., CALB) | Mild reaction conditions, high selectivity, biodegradable catalyst. | High potential for a green synthesis route from 4-methylbenzoic acid and cyclohexylamine. |

| Photocatalysis | Covalent Organic Frameworks (COFs) | Light-activated, mild conditions, recyclable catalyst. | A novel approach starting from 4-methylbenzyl alcohol and cyclohexylamine. |

| Ionic Liquid Catalysis | Brønsted Acidic Ionic Liquids | Reusable catalyst and solvent, broad substrate scope. | A promising method for the direct amidation of 4-methylbenzoic acid. |

| Electrosynthesis | Electrochemical cell | Avoids harsh reagents, precise control over reaction. | An innovative route to explore for the formation of the amide bond. |

Deeper Understanding of Complex Reaction Mechanisms

A thorough understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and the development of more efficient synthetic protocols. While the general mechanism of amide bond formation is known, the specific kinetics and intermediates in the synthesis of this particular compound, especially under novel catalytic conditions, remain to be elucidated.

Future research should focus on detailed mechanistic studies of both conventional and novel synthetic routes. This could involve:

Kinetic analysis to determine reaction rates and the influence of various parameters.

Spectroscopic studies (e.g., in-situ NMR and IR) to identify and characterize reaction intermediates.

Isotopic labeling studies to trace the pathways of atoms during the reaction.

By gaining a deeper insight into the reaction mechanisms, it may be possible to design more effective catalysts and reaction conditions to improve yield, reduce reaction times, and minimize the formation of byproducts.

Advanced Computational Modeling for Predictive Structure-Behavior Relationships

Computational chemistry offers powerful tools for predicting the properties and behavior of molecules, thereby guiding experimental research. For this compound, advanced computational modeling can provide valuable insights into its structure-behavior relationships.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to determine the optimized geometry, electronic structure, and spectroscopic properties of this compound. Such studies can also be extended to model the transition states and intermediates of its synthetic reactions, providing a theoretical framework for understanding the reaction mechanisms discussed in the previous section. Computational studies on related benzamide (B126) derivatives have successfully predicted their stable structures and reactivity, indicating the potential of this approach for this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling: If a range of biological activities are discovered for derivatives of this compound, 3D-QSAR studies could be performed. These models correlate the structural features of molecules with their biological activity, enabling the rational design of new derivatives with enhanced potency.

Molecular Docking Simulations: In the context of potential pharmaceutical applications, molecular docking simulations can be used to predict the binding affinity and mode of interaction of this compound and its analogs with biological targets. This can help in identifying potential therapeutic applications and in the design of more effective drug candidates.

Design of this compound-based Supramolecular Architectures

The amide functionality in this compound is capable of forming hydrogen bonds, which can be exploited in the design of self-assembling supramolecular structures. Research on the closely related N-Cyclohexylbenzamide has shown that the anti-disposition of the N-H and carbonyl groups facilitates the formation of N-H···O hydrogen bonds, leading to the creation of supramolecular chains nih.gov.

Future research in this area could explore:

Co-crystallization with other molecules to form novel multi-component crystals with unique properties.

The formation of gels, liquid crystals, or other soft materials based on the self-assembly of this compound derivatives.

The design of functional supramolecular materials where the organized assembly of the molecules gives rise to specific optical, electronic, or mechanical properties.

The ability to control the assembly of these molecules on a nanoscale could open up applications in materials science and nanotechnology.

Expanding Chemical Applications beyond Current Scope

The exploration of new applications for this compound and its derivatives is a key driver for future research. Based on the known activities of other N-substituted benzamides, several promising avenues can be pursued.

Pharmaceutical Applications: Various N-substituted benzamide derivatives have shown a wide range of biological activities, including antitumor, antimicrobial, and anticonvulsant properties. It would be of significant interest to screen this compound and its analogs for similar activities. For instance, some benzamides act as histone deacetylase (HDAC) inhibitors, which are a class of anticancer agents.

Agrochemicals: The benzamide scaffold is present in a number of commercial pesticides and herbicides. Investigating the potential of this compound derivatives as insecticidal or fungicidal agents could lead to the development of new crop protection products.

Materials Science: As mentioned in the context of supramolecular chemistry, the self-assembly properties of this compound could be harnessed to create novel materials. Furthermore, modifications to the chemical structure could lead to the development of new polymers or functional organic materials.

A summary of potential expanded applications is provided in Table 2.